N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluorophenyl group, a thieno[3,2-d]pyrimidin ring, and an acetamide group. These groups could potentially confer a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thieno[3,2-d]pyrimidin ring, which is a type of heterocyclic compound that contains sulfur and nitrogen . The presence of the fluorophenyl and benzyl groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the acetamide group might be susceptible to hydrolysis, and the fluorophenyl group might undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
One significant area of research application involves the synthesis of classical and nonclassical analogues of related compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations of thieno[2,3-d]pyrimidine antifolates, demonstrate potent inhibitory activities against human TS and DHFR, making them potential candidates for antitumor agents. The research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold significantly influence dual inhibitory activity against these crucial enzymes involved in nucleotide synthesis and cancer cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another area of application is the synthesis of thienopyrimidine linked rhodanine derivatives, which have shown promising antimicrobial activities. Specifically, compounds derived from similar structures have exhibited antibacterial potency against various strains such as E. coli and B. subtilis, and antifungal potency against A. flavus and C. albicans, highlighting their potential as antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Phosphoinositide 3-Kinase/mTOR Dual Inhibitors
Research into the development of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involves compounds with structural similarity to the subject molecule. These inhibitors show potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, demonstrating potential for treating cancer and other diseases associated with these pathways (Stec, Andrews, Booker, Caenepeel, Freeman, et al., 2011).
Selective Discrimination of Thiophenols
There's also research focused on the selective discrimination of thiophenols over aliphatic thiols using reaction-based fluorescent probes, a technique relevant in the chemical, biological, and environmental sciences. This work, while not directly involving the compound , outlines the potential utility of related chemical structures in developing sensitive and selective detection methods for toxic and biologically active compounds (Wang, Han, Jia, Zhou, & Deng, 2012).
Future Directions
Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, as well as biological studies to investigate its potential activity against various targets .
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADCOKKQZLBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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